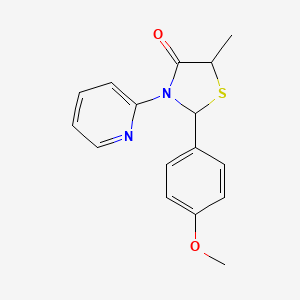![molecular formula C19H31N3O2 B14471911 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide CAS No. 65792-29-2](/img/structure/B14471911.png)
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide typically involves the reaction of aldehydes or ketones with hydrazine derivatives. One common method is the one-pot reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The structure of the product is confirmed using techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of chemical sensors and nanoprobes for the detection of metal ions.
作用機序
The mechanism of action of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(Aryl or alkyl)-N-phenylhydrazine-1-carboxamides: These compounds have similar structures and biological activities.
Semicarbazone derivatives: These compounds also exhibit diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its decyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to certain targets compared to similar compounds.
特性
CAS番号 |
65792-29-2 |
|---|---|
分子式 |
C19H31N3O2 |
分子量 |
333.5 g/mol |
IUPAC名 |
[(2-decoxy-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C19H31N3O2/c1-2-3-4-5-6-7-8-12-15-24-16-18(21-22-19(20)23)17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3,(H3,20,22,23) |
InChIキー |
ILPZKRJDYQDJBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC(=NNC(=O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
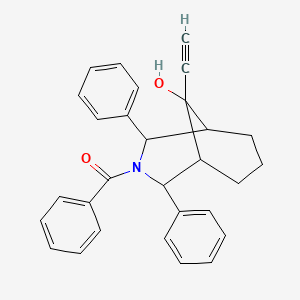
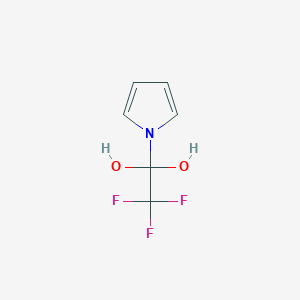

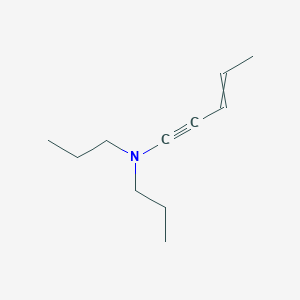
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
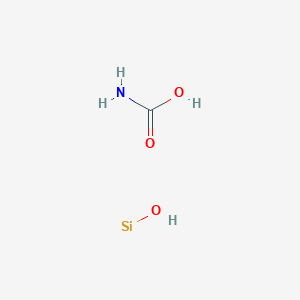
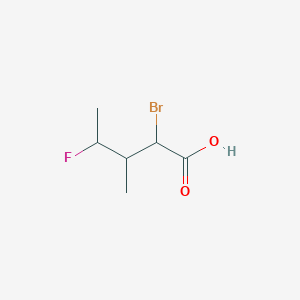

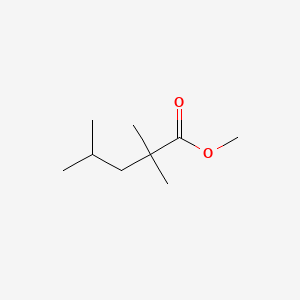
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
